molecular formula C18H11NO4 B132628 Cepharadione A CAS No. 55610-01-0

Cepharadione A

Cat. No. B132628
CAS RN: 55610-01-0
M. Wt: 305.3 g/mol
InChI Key: RZIGKFTVXWUUCX-UHFFFAOYSA-N
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Description

Cepharadione A is a compound that was isolated from Piper methysticum, commonly known as kava. It is characterized by its highly fluorescent orange color. The scarcity of the material initially hindered a full structure determination, but subsequent spectroscopic investigations, particularly 13C-NMR, have facilitated the identification of this compound .

Synthesis Analysis

While the provided papers do not detail the synthesis of Cepharadione A specifically, they offer insights into the synthesis of structurally related compounds. For instance, the synthesis of cephalandole alkaloids has been revised, leading to the identification of the natural product cephalandole A as a previously known compound, which was corroborated by detailed NMR studies . Additionally, various strategies for the synthesis of cephalotaxine, a related alkaloid, have been reported, including a novel formal synthesis via a Friedel-Crafts cyclization , a formal total synthesis involving a rapid annulation of readily available precursors , and a highly efficient catalytic asymmetric formal synthesis utilizing a tandem hydroamination/semipinacol rearrangement reaction . These methods provide a context for the types of synthetic approaches that might be applicable to the synthesis of Cepharadione A.

Molecular Structure Analysis

The molecular structure of Cepharadione A was elucidated using spectroscopic methods, with 13C-NMR playing a crucial role in its identification . This suggests that the compound has a distinct carbon framework that can be analyzed through NMR spectroscopy. The papers on related compounds also emphasize the importance of NMR in confirming the structures of complex molecules, such as the cephalandole and cephalotaxine alkaloids .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for Cepharadione A. However, they describe various chemical transformations for related compounds. For example, the synthesis of cephalandole B involved confirming its structure through chemical transformations . The synthesis of cephalotaxine and its derivatives often involves complex reactions such as radical carboazidation processes, transannular reductive skeletal rearrangements, and endocyclic enamine annulations . These reactions highlight the complexity and creativity required in the synthesis of such intricate molecules.

Physical and Chemical Properties Analysis

The physical properties of Cepharadione A, such as its high fluorescence, are briefly mentioned . However, the provided papers do not offer a comprehensive analysis of the physical and chemical properties of Cepharadione A. In general, the physical and chemical properties of a compound can be influenced by its molecular structure, which can be inferred from the synthesis and molecular structure analysis. For example, the presence of certain functional groups or a specific stereochemistry can affect a compound's reactivity, solubility, and stability.

Scientific Research Applications

Synthesis and Biological Evaluation

Cepharadione A has been the subject of scientific research due to its unique properties and potential applications. The first total synthesis and structural confirmation of cepharadione A, a naturally occurring DNA damaging agent, was described by Elban et al. (2007). This research also reported on the synthesis of cepharadione B and the biological evaluation of both natural products, as well as the preparation and biological evaluation of novel dioxoaporphine analogues.

DNA-Damaging Activity

Cepharadione A has shown significant DNA-damaging activity. A study by Ma et al. (2004) isolated cepharadione A from Piper caninum and found it to exhibit potent inhibitory activity in a yeast cytotoxicity assay, indicating its potential as a DNA-damaging agent.

Synthesis Approaches

Research by Suau et al. (1996) focused on developing new methods for the synthesis of 4,5-dioxoaporphine alkaloids like cepharadione-B, highlighting the ongoing interest in creating analogues and derivatives of cepharadione for various applications.

Pharmacological and Bioactivity Investigations

Studies have also investigated the broader bioactivities of compounds related to cepharadione A. For example, research on Houttuynia cordata, which contains cepharadione B, has explored its inhibitory effects on herpes simplex virus and its antioxidant and antityrosinase activities (Chou et al., 2009).

Advanced Imaging Techniques in Structural Analysis

Gross et al. (2010) demonstrated the use of atomic-resolution scanning probe microscopy for the accurate determination of organic compound structures, including natural products like cephalandole A, which is structurally related to cepharadione A. This highlights the importance of advanced imaging techniques in understanding the structure and function of complex molecules (Gross et al., 2010).

properties

IUPAC Name

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIGKFTVXWUUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970950
Record name 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cepharadione A

CAS RN

55610-01-0
Record name Cepharadione A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55610-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cepharadione A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHARADIONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

340 - 342 °C
Record name Cepharadione A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
A Atiya, BN Sinha, U Ranjan Lal - Natural product research, 2018 - Taylor & Francis
… H-2 proton of the cepharadione-A moiety. Further, two one-… -18) in the aromatic region of cepharadione-A moiety. The basic … of 18 carbons of cepharadione-A unit. The important signals …
Number of citations: 29 www.tandfonline.com
AKO Aldulaimi, S Azziz, YM Bakri… - Journal of Global …, 2018 - researchgate.net
… (2),two were dioxoaporphines;cepharadione A (3) and N- … Meanwhile, atherospermidine, liriodenine, cepharadione A … from this species while Cepharadione A is reported for the …
Number of citations: 12 www.researchgate.net
H Jaggy, H Achenbach - Planta medica, 1992 - thieme-connect.com
In the course of the isolation of kawa-pyrones from Piper methysticum Forst.(Rhiz. Kawa-kawa, DAB Erg. Bd. 6), we have isolated very small amounts of a highly fluorescent orange-…
Number of citations: 14 www.thieme-connect.com
A Urzúa, AJ Freyer, M Shamma - Journal of Natural Products, 1987 - ACS Publications
… 4,5dioxoaporphines cepharadione-A [1] (2) and 4,5-dioxodehydroasimilobine [2] (3), and the new aristolodione [3]· Although the ir, uv, and mass spectra of our cepharadione-A were …
Number of citations: 24 pubs.acs.org
J Ma, SH Jones, R Marshall, RK Johnson… - Journal of natural …, 2004 - ACS Publications
… caninum, even though cepharadione A and related … It is instructive to compare the potency of cepharadione A with that of … Given the considerable potency of cepharadione A in the yeast …
Number of citations: 36 pubs.acs.org
CF Lin, TL Hwang, CC Chien, HY Tu, HL Lay - Molecules, 2013 - mdpi.com
… along with five known compounds, hydroxychavicol (2), aristololactam A II (3), aristololactam B II (4), piperolactam A (5) and cepharadione A (6). The structures of these isolated …
Number of citations: 49 www.mdpi.com
GCL Ee, CM Lim, CK Lim, M Rahmani… - Natural Product …, 2009 - Taylor & Francis
… Meanwhile, the chloroform extract gave cepharadione A (7), piperolactam D (8) and … Cepharadione A (7). Orange needle crystals with melting point 351–353C (Lit. 350C (Akasu, Itokawa…
Number of citations: 85 www.tandfonline.com
P Maiti, M Nand, S Mathpal, S Wahab… - Journal of …, 2023 - Taylor & Francis
… The phytochemical Cepharadione A from the plant Piper longum showed binding potential … Concerning the utility of natural compounds in the therapeutics formulation, Cepharadione A …
Number of citations: 4 www.tandfonline.com
VS Parmar, SC Jain, S Gupta, S Talwar, VK Rajwanshi… - Phytochemistry, 1998 - Elsevier
… pedicellosum furnished β-sitosterol, pellitorine, piperlonguminine, cepharadione A and furacridone, the last compound being isolated for the first time from the genus Piper. …
Number of citations: 222 www.sciencedirect.com
E Avella, PP Díaz, AMP de Díaz - Planta medica, 1994 - thieme-connect.com
… de,g]quinolirie-4,5(6H)-dione (cepharadione A), identified by direct comparison with the isolate … (200 g) to give cepharadione A, as major constituent, with toluene-EtOAc (7: 3) as eluent. …
Number of citations: 12 www.thieme-connect.com

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